molecular formula C21H18N4O2S B2860079 3-amino-N-(4-methoxy-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496801-86-6

3-amino-N-(4-methoxy-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2860079
CAS RN: 496801-86-6
M. Wt: 390.46
InChI Key: BPODWHBDPRSZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-methoxy-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity and Enzyme Inhibition

One study investigated the synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, revealing that modifications to the 3-amino and 2-aryl carboxamide functionalities of compounds similar to the one resulted in the complete elimination of activity. However, modifications at C-5 allowed for the creation of compounds with greater activity, indicating the potential for structural optimization in targeting cancer cells (van Rensburg et al., 2017).

Synthesis of Novel Heterocyclic Systems

Another research focus is on the synthesis of novel heterocyclic systems. For instance, compounds prepared from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates reacted with carbonyl compounds to yield tetrahydropyridothienopyrimidine derivatives. This work illustrates the versatility of thieno[2,3-b]pyridine derivatives in synthesizing complex heterocyclic systems with potential for further biological evaluation (Bakhite et al., 2005).

Cytotoxicity and Cell Growth Inhibition

The cytotoxicity and cell growth inhibition of similar compounds have been evaluated, demonstrating their potential in cancer treatment. For example, methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates exhibited growth inhibitory activity on human tumor cell lines, with certain derivatives causing alterations in the normal cell cycle distribution and inducing apoptosis in specific cancer cell lines (Queiroz et al., 2011).

Tethered Aryl Groups for Increased Activity

A study explored the synthesis of thieno[2,3-b]pyridines with tethered aryl groups, aiming to increase their anti-proliferative activity by targeting a lipophilic region in the active site of phosphoinositide phospholipase C (PI-PLC). The introduction of a propyl-aryl group at C-5 resulted in compounds with potent biological activity, highlighting the importance of structural modifications for enhancing therapeutic potential (Haverkate et al., 2021).

properties

IUPAC Name

3-amino-N-(4-methoxy-2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-12-11-14(27-2)3-5-16(12)24-20(26)19-18(22)15-4-6-17(25-21(15)28-19)13-7-9-23-10-8-13/h3-11H,22H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPODWHBDPRSZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.